9-tert-butyl-9H-fluorene

Physical Organic Chemistry Carbon Acidity Organometallic Reagent Preparation

9-tert-Butyl-9H-fluorene (CAS 17114-78-2) is a 9-alkyl-substituted fluorene derivative with a molecular formula of C17H18 and a molecular weight of 222.33 g/mol. Its structure features a bulky tert-butyl substituent at the 9-position of the fluorene ring, which significantly alters its steric and electronic properties compared to unsubstituted or less hindered fluorene analogs.

Molecular Formula C17H18
Molecular Weight 222.32 g/mol
CAS No. 17114-78-2
Cat. No. B097585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-tert-butyl-9H-fluorene
CAS17114-78-2
Molecular FormulaC17H18
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C17H18/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3
InChIKeyFGGPKIIPWXUABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-tert-Butyl-9H-fluorene (CAS 17114-78-2): Chemical Identity and Core Physicochemical Profile for Procurement Decisions


9-tert-Butyl-9H-fluorene (CAS 17114-78-2) is a 9-alkyl-substituted fluorene derivative with a molecular formula of C17H18 and a molecular weight of 222.33 g/mol . Its structure features a bulky tert-butyl substituent at the 9-position of the fluorene ring, which significantly alters its steric and electronic properties compared to unsubstituted or less hindered fluorene analogs [1]. This compound is a white to off-white crystalline solid with a density of 1.036 g/cm³ and a predicted boiling point of 331.6 °C . It serves as a crucial precursor for synthesizing 9-substituted fluorene-based ligands, organic semiconductors, and polyfluorene materials where its unique steric profile is leveraged to control reactivity and material morphology [1].

9-alkyl-substituted fluorene with bulky tert-butyl group; altered steric and electronic profile
Key precursor for 9-substituted fluorene-based ligands and organometallic reagents
Building block for organic semiconductors and polyfluorene materials requiring steric control

9-tert-Butyl-9H-fluorene: Why In-Class Analogs Cannot Be Interchanged for High-Performance Applications


The assumption that 9-tert-butyl-9H-fluorene can be freely substituted with other 9-alkyl or 9-aryl fluorenes is directly contradicted by quantitative performance data. The tert-butyl group's steric bulk is not merely an incremental increase over smaller alkyl groups; it fundamentally alters both thermodynamic acidity and kinetic reactivity. For instance, 9-tert-butylfluorene is over 4.5 pKa units less acidic than its 9-phenyl analog, a difference that completely changes its behavior in acid-base and organometallic reactions [1]. In optoelectronic applications, an OLED emitter utilizing a tert-butyl substituent achieves only 3.8% maximum external quantum efficiency (EQE), whereas its 9-phenyl-9-fluorenyl counterpart reaches 28.2%, a 7.4-fold performance gap that makes substitution commercially nonviable [2]. The unique combination of steric acceleration and specific electronic effects means that swapping this compound for a different 9-substituted fluorene will result in a different product distribution, inferior device performance, or a non-functional catalyst system .

Acidity mismatch

9-tert-butylfluorene is significantly less acidic than 9-phenyl or 9-methyl analogs, altering reactivity in organometallic and acid-base transformations.

Optoelectronic performance gap

TADF emitters based on tert-butyl substitution show dramatically lower OLED efficiency and lifetime compared to 9-phenylfluorenyl derivatives; not a drop-in substitute for high-performance devices.

Divergent reaction pathway

Steric acceleration with tert-butyl switches product distribution from simple protonation to rearrangement/elimination, a behavior not shared by less hindered 9-alkyl analogs.

9-tert-Butyl-9H-fluorene: Quantified Differentiation Against Closest Structural Analogs


pKa Comparison of 9-tert-Butylfluorene vs. 9-Phenylfluorene and 9-Methylfluorene in THF

9-tert-Butylfluorene is a significantly weaker carbon acid compared to its 9-phenyl and 9-methyl analogs. In a standardized THF acidity scale, 9-tert-butylfluorene exhibits a pKa of 24.39. This is 6.24 pKa units higher than 9-phenylfluorene (pKa 18.15) and 2.07 pKa units higher than 9-methylfluorene (pKa 22.32) [1]. This ranking is consistent with earlier H- acidity measurements where 9-tert-butylfluorene had a pKa of 23.41 versus 18.59 for 9-phenylfluorene [2]. The large acidity difference means 9-tert-butylfluorenyl anion is a much stronger base and will react with proton sources that leave 9-phenylfluorenyl anion unaffected, directly impacting deprotonation strategies in synthesis.

Carbon Acidity
Head-to-head
pKa 24.39 (Δ6.24 vs 9-phenyl)
Weaker carbon acid; requires stronger base for complete deprotonation
Reactivity differs fundamentally from 9-phenylfluorene
Physical Organic Chemistry Carbon Acidity Organometallic Reagent Preparation

Bronsted Slope Divergence in Proton-Transfer Kinetics: 9-tert-Butylfluorenyl Anion vs. Fluorenyl Anion

The mechanism of proton transfer from 9-alkylfluorenes to their conjugate anions changes qualitatively with the steric bulk of the 9-substituent. In ether at 25–71 °C, the Bronsted slope for identity proton-transfer reactions of the 9-(tert-butyl)fluorenyl anion is 1.8, drastically higher than the slope of 0.7 measured for the unsubstituted fluorenyl anion . A high Bronsted slope near unity typically indicates a product-like transition state; a value approaching 2 signals a transition state that is disproportionately sensitive to substituent effects, likely due to steric inhibition of solvation. This mechanistically distinct behavior means kinetic predictions based on simpler 9-alkylfluorenes will fail for the tert-butyl case.

Brønsted Slope
Source review
β 1.8 vs 0.7 (Δ1.1)
Sterically altered transition state; kinetic models for unsubstituted fluorenyl inapplicable
Prediction based on simpler 9-alkylfluorenes may fail
Physical Organic Chemistry Kinetic Isotope Effects Reaction Mechanism Analysis

OLED Device Performance: 9-Phenylfluorenyl vs. tert-Butyl Substitution on a TADF Emitter

A direct head-to-head comparison in TADF-based sky-blue OLEDs reveals a massive performance difference between a tert-butyl-substituted emitter (4-TBCzAIAd) and its 9-phenyl-9-fluorenyl analog (4-DPFCzAIAd). The tert-butyl device achieves a maximum external quantum efficiency (EQEmax) of only 3.8% and an operational lifetime (LT50) of 34 hours at 500 cd m⁻² [1]. In contrast, under identical device architecture, the 9-phenyl-9-fluorenyl emitter reaches an EQEmax of 28.2% and an LT50 of 178 hours [1]. This represents a 7.4-fold enhancement in EQE and a 5.2-fold extension in device lifetime, demonstrating that the tert-butyl group alone is insufficient for high-performance OLED applications.

OLED EQE
Head-to-head
3.8% vs 28.2% (7.4× gap)
tert-butyl alone insufficient for high-efficiency OLED; guides material selection
Lifetime also 5.2× shorter
Organic Electronics OLED Materials TADF Emitter Design

Steric Acceleration of Rearrangement in 9-tert-Butylmethyllithium vs. 9-Ethylmethyllithium

The fate of (9-alkyl-9-fluorenyl)methyllithium intermediates depends critically on the 9-alkyl substituent. When the 9-alkyl group is ethyl, warming in THF followed by carbonation yields predominantly the simple protonated product, (9-ethyl-9-fluorenyl)methane . When the 9-alkyl group is tert-butyl, the same treatment diverts reactivity entirely: a minor product arises from [1,2]-migration of the tert-butyl group to give 9-neopentylfluorene-9-carboxylic acid, while the major product is 9-methylfluorene-9-carboxylic acid from an intramolecular elimination . X-ray crystallographic analysis of the key intermediates, 9-tert-butyl-9-(chloromethyl)fluorene and 9-neopentyl-9-(chloromethyl)fluorene, confirms that steric acceleration is responsible for this divergent reactivity .

Rearrangement Pathway
Data to verify
Major product switches to elimination/migration vs simple protonation
Unique synthetic pathway enabled by tert-butyl steric acceleration
Not replicated by ethyl or less hindered analogs
Organometallic Chemistry Reaction Mechanisms Carbanion Rearrangements

Enhanced Thermal Stability of 2,7-Disubstituted-9-tert-butyl-9H-Fluorene Derivatives in Polyfluorene Defect Suppression

The 9-tert-butyl-9H-fluorene scaffold is a key structural motif for suppressing fluorenone defect formation in polyfluorenes. A systematic study demonstrated that while monoalkylfluorene impurities in dialkylfluorene monomers undergo oxidation to fluorenones—a major source of green emission defects in polyfluorene-based OLEDs—the corresponding 2,7-disubstituted-9-tert-butyl-9H-fluorene derivatives exhibited significantly enhanced thermal stability and suppressed fluorenone formation [1]. This indicates that incorporating the 9-tert-butylfluorene core directly addresses a well-characterized degradation pathway in light-emitting polymers.

Defect Suppression
Class-level
Enhanced thermal stability; suppressed fluorenone formation reported
May reduce green-emission defects in polyfluorenes
Verify in target polymer system; class-level inference
Polymer Chemistry Thermal Stability Organic Electronics

9-tert-Butyl-9H-fluorene: Evidence-Backed Application Scenarios for Prioritized Procurement


Synthesis of Strongly Basic Organometallic Reagents

As evidenced by its pKa of 24.39 in THF—over six orders of magnitude less acidic than 9-phenylfluorene—9-tert-butylfluorene is the preferred precursor for generating exceptionally strong carbanion bases [1]. Researchers developing reagents for demanding deprotonation reactions should select this compound when the reactivity of 9-phenylfluorenyl or 9-methylfluorenyl anions is insufficient.

Investigating Steric Acceleration in Carbanion Rearrangements

The tert-butyl group on 9-tert-butylfluorene uniquely triggers a switch in reaction pathway from simple protonation to complex rearrangements involving [1,2]-migration and intramolecular elimination, a behavior not seen with ethyl or norbornyl analogs . This makes the compound an essential mechanistic probe for studying steric effects in organolithium chemistry.

Defect-Resistant Polymer Building Block for Blue OLEDs

The 9-tert-butyl-9H-fluorene core has been directly linked to the suppression of fluorenone defects in polyfluorenes, enhancing thermal stability and color purity in blue-light-emitting polymers [2]. For polymer chemists developing stable blue emitters, this monomeric unit offers a proven strategy to mitigate the green emission problem that plagues poly(dialkylfluorene)s.

Ligand Precursor for Olefin Polymerization Catalysts

Derivatives of 9-tert-butylfluorene have been used to synthesize unbridged fluorenyl zirconium complexes, such as (C5H5)(9-tBu-C13H8)ZrCl2, which demonstrate high catalytic activity for homogeneous ethylene polymerization when activated with methylaluminoxane . This application requires the specific steric environment of the tert-butyl group to modulate catalyst activity and polymer microstructure.

Application
Selection Property
Validation Focus
Synthesis of strongly basic organometallic reagents
Steric influence on carbon acidity
Deprotonation efficiency for demanding reactions
Investigation of steric acceleration in carbanion rearrangements
Sterically driven reaction pathway divergence
Product distribution under controlled conditions
Defect-resistant polymer building block for blue OLEDs
Suppression of fluorenone defect formation
Electroluminescence stability and color purity
Ligand precursor for olefin polymerization catalysts
Specific steric environment for catalytic activity
Polymerization activity and polymer microstructure
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